2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Overview
Description
2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCP-LA is a derivative of hydrazinecarbothioamide and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is not fully understood. However, it has been suggested that it may act by modulating the activity of ion channels and receptors in the brain. 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to enhance the activity of the glutamate transporter, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in animal models of neurodegenerative diseases and stroke. 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been extensively studied and its effects have been well-characterized. However, there are some limitations to using 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects in different animal models.
Future Directions
There are several future directions for research on 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets. 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide may also have potential therapeutic applications in other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, the development of more potent and selective derivatives of 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide may lead to the development of more effective treatments for neurodegenerative diseases and stroke.
Conclusion
In conclusion, 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits neuroprotective, anti-inflammatory, and antioxidant properties, and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as stroke and traumatic brain injury. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.
Scientific Research Applications
2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. 2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as stroke and traumatic brain injury.
properties
IUPAC Name |
1-[2-(2,5-dichlorophenoxy)propanoylamino]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2S/c1-6(10(17)15-16-11(19)14-2)18-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,15,17)(H2,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMIXWPGINGTOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC)OC1=C(C=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,5-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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